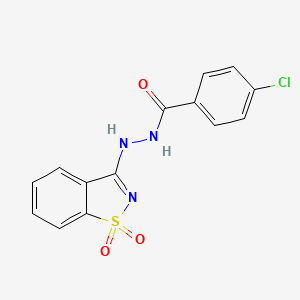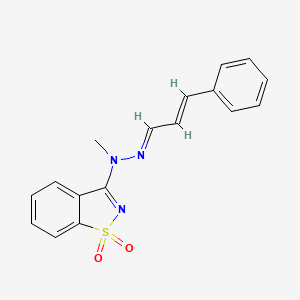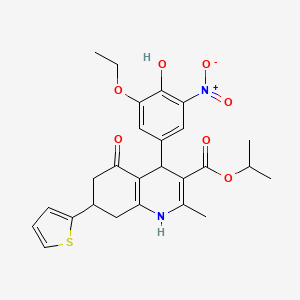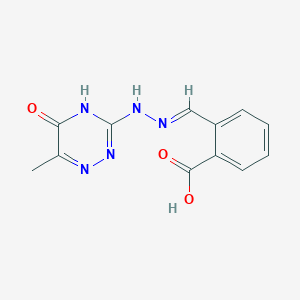![molecular formula C21H18N2O5S3 B11613229 8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11613229.png)
8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(thiophen-2-yl)-2-(thiophen-2-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyridine-based compounds. Common synthetic routes may involve:
Condensation reactions: Combining thiophene derivatives with pyridine-based compounds under acidic or basic conditions.
Cyclization reactions: Forming the thiazolopyridine ring system through intramolecular cyclization.
Functional group modifications: Introducing amino, oxo, and carboxylate groups through various organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
化学反応の分析
Types of Reactions
8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or oxo groups to carboxyl groups.
Reduction: Reduction of oxo groups to hydroxyl groups or nitro groups to amino groups.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Thiazolopyridine derivatives: Compounds with similar core structures but different functional groups.
Thiophene-based compounds: Molecules containing thiophene rings with various substitutions.
Pyridine derivatives: Compounds with pyridine rings and diverse functional groups.
Uniqueness
8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C21H18N2O5S3 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C21H18N2O5S3/c1-3-28-21(26)16-14(12-7-5-9-30-12)15(20(25)27-2)17(22)23-18(24)13(31-19(16)23)10-11-6-4-8-29-11/h4-10,14H,3,22H2,1-2H3/b13-10- |
InChIキー |
IWFYLVZMYCEJNQ-RAXLEYEMSA-N |
異性体SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)C(=O)OC)N)C(=O)/C(=C/C4=CC=CS4)/S2 |
正規SMILES |
CCOC(=O)C1=C2N(C(=C(C1C3=CC=CS3)C(=O)OC)N)C(=O)C(=CC4=CC=CS4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B11613156.png)
![4-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11613164.png)


![Methyl 4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B11613193.png)
![(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11613197.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613203.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)

![dimethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11613218.png)
![4-(5,5-dioxidodibenzo[b,d]thiophen-3-yl)-5-phenyl-2-(2,4,5-trimethoxyphenyl)-1H-imidazole](/img/structure/B11613223.png)

![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613233.png)
![2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11613234.png)
